[2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNKNAROJVMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Evolving Landscape of Psychostimulants: A Technical Review of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenethylamines, a cornerstone of medicinal chemistry, continue to be a fertile ground for the discovery of novel central nervous system (CNS) active agents. Within this broad class, derivatives of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine, also known as N,N-diethyl-4-methylamphetamine, represent a compelling area of investigation. These compounds, characterized by a tolyl moiety and a diethyl-substituted amine, exhibit a nuanced pharmacological profile that distinguishes them from their more widely studied amphetamine congeners. This in-depth technical guide provides a comprehensive literature review of these derivatives, elucidating their synthesis, chemical properties, structure-activity relationships (SAR), and pharmacological effects on monoamine transporters. By examining the subtle yet significant impact of N,N-diethyl substitution, this review aims to provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this unique chemical space.
Introduction: Beyond Classical Amphetamines
The therapeutic and illicit effects of amphetamine and its derivatives are primarily mediated by their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] These interactions, which can range from substrate-releasing activity to reuptake inhibition, are highly sensitive to structural modifications of the amphetamine scaffold.[3] While extensive research has focused on N-methyl and unsubstituted amphetamines, the introduction of larger N-alkyl groups, such as diethyl substituents, has been shown to significantly alter the pharmacological profile of these compounds.[4]
This guide focuses specifically on derivatives of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine, a class of compounds that has garnered interest for its potential to fine-tune the balance of activity between the different monoamine transporters. The 4-methyl group on the phenyl ring, a feature shared with compounds like 4-methylamphetamine (4-MA), already modifies the interaction with SERT compared to unsubstituted amphetamine.[3] The addition of two ethyl groups on the nitrogen atom further modulates this activity, generally leading to a decrease in potency at all three transporters while shifting the mechanism of action at DAT and NET from a substrate-releaser to a reuptake inhibitor.[4][5] This shift is of significant interest in drug development, as it may attenuate some of the abuse liability associated with traditional amphetamine-like releasing agents.[4]
This document will delve into the known synthetic pathways to access these derivatives, their analytical characterization, the structure-activity relationships that govern their interaction with monoamine transporters, and their potential, albeit underexplored, therapeutic applications.
Synthetic Strategies and Methodologies
The synthesis of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine derivatives typically follows established routes for the preparation of substituted amphetamines, with the key step being the introduction of the diethylamino group. The most common and versatile approach is reductive amination of a suitable ketone precursor.
Reductive Amination of 4-Methylphenyl-2-propanone
This is the most direct and widely applicable method for the synthesis of N,N-diethyl-4-methylamphetamine. The general workflow is depicted below:
Figure 1: General workflow for the reductive amination synthesis.
Experimental Protocol: Synthesis of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine via Reductive Amination
-
Imine Formation: To a solution of 4-methylphenyl-2-propanone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added diethylamine (1.5-2.0 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂ over Pd/C) (1.5 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired [2-Amino-1-(4-methylphenyl)ethyl]diethylamine.
Alternative Synthetic Routes
While reductive amination is the most common approach, other methods have been described for the synthesis of related N,N-dialkylated amphetamines, which could be adapted for the synthesis of the title compounds. These include:
-
Leuckart-Wallach Reaction: This method involves the reaction of 4-methylphenyl-2-propanone with N,N-diethylformamide, followed by hydrolysis of the resulting formamide to yield the final product.[6] However, this method often requires high temperatures and can produce significant byproducts.
-
Alkylation of 4-Methylamphetamine: Direct N-alkylation of 4-methylamphetamine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base can also yield the desired product. However, this method can lead to over-alkylation and the formation of quaternary ammonium salts, making purification challenging.
Analytical Characterization
The unambiguous identification and quantification of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine derivatives are crucial for both research and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorse techniques for the analysis of these compounds.[7][8]
-
GC-MS: Provides excellent separation of isomers and characteristic fragmentation patterns for identification. The electron ionization (EI) mass spectrum of N,N-diethyl-4-methylamphetamine is expected to show a prominent iminium ion fragment corresponding to the loss of the benzyl group.
-
LC-MS/MS: Offers high sensitivity and selectivity, particularly for the analysis of complex biological matrices. Chiral chromatography can be employed to separate the enantiomers of these compounds.[1]
| Analytical Technique | Key Parameters and Expected Observations |
| GC-MS | Column: DB-1 or equivalent. Retention Time: Dependent on the specific conditions, but will be longer than that of 4-methylamphetamine due to the higher molecular weight and boiling point. Mass Spectrum: Characteristic fragments including the molecular ion and the diethylaminium ion. |
| LC-MS/MS | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid. Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are indispensable for the structural elucidation of newly synthesized derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tolyl group (aromatic protons and the methyl singlet), the ethyl groups on the nitrogen (quartets and triplets), and the protons of the propyl backbone.
-
¹³C NMR: The carbon NMR will provide information on the number and type of carbon atoms in the molecule, confirming the presence of the aromatic ring, the aliphatic chain, and the N-ethyl groups.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), and C-N stretching.
Structure-Activity Relationships (SAR)
The pharmacological activity of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine derivatives is primarily determined by their interaction with the monoamine transporters. The SAR in this series is a fascinating interplay between the 4-methyl substituent on the phenyl ring and the N,N-diethyl group.
Figure 2: Impact of N-alkylation on monoamine transporter activity.
The Role of the 4-Methyl Group
The presence of a methyl group at the 4-position of the phenyl ring generally increases the affinity for the serotonin transporter (SERT) compared to the unsubstituted amphetamine.[3] This modification is a key feature of compounds like 4-methylamphetamine (4-MA), which is known to be a potent serotonin releaser.
The Impact of N,N-Diethyl Substitution
The most significant pharmacological modulation in this series comes from the N,N-diethyl group. Research on N-alkylated analogs of 4-MA has demonstrated a clear trend: increasing the length of the N-alkyl substituent leads to a stepwise decrease in potency at DAT, NET, and SERT.[4]
-
Dopamine Transporter (DAT): While 4-MA is a substrate-type releaser at DAT, the N-ethyl and N,N-diethyl analogs transition to become reuptake inhibitors with significantly lower potency.[4][5] This is a critical distinction, as the abuse liability of many stimulants is closely linked to their ability to induce dopamine release.[4]
-
Norepinephrine Transporter (NET): A similar trend is observed at NET, where N-alkylation reduces potency and shifts the mechanism from release to inhibition.[4]
-
Serotonin Transporter (SERT): In contrast to DAT and NET, N-alkylated 4-MA analogs, including the N-ethyl derivative, tend to retain their substrate-releasing activity at SERT, albeit with reduced potency compared to 4-MA.[4][5]
Table 1: Comparative Pharmacological Profile of 4-MA and its N-Alkyl Analogs
| Compound | DAT Activity | NET Activity | SERT Activity | Abuse Potential | Reference(s) |
| 4-Methylamphetamine (4-MA) | Potent Releaser | Potent Releaser | Potent Releaser | High | [3] |
| N-Ethyl-4-methylamphetamine | Releaser (decreased efficacy) | Releaser | Releaser | Reduced | [3][4] |
| N,N-Diethyl-4-methylamphetamine | Inhibitor (lower potency) | Inhibitor (lower potency) | Releaser (lower potency) | Likely Reduced | [4] (inferred) |
Pharmacological Profile and Potential Therapeutic Applications
The unique pharmacological profile of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine derivatives, characterized by a blunted effect at DAT and NET and a retained but attenuated effect at SERT, suggests potential therapeutic avenues that differ from traditional stimulants.
Monoamine Transporter Interactions
As outlined in the SAR section, the primary mechanism of action of these compounds is the modulation of monoamine transporter function. The shift from a releasing agent to a reuptake inhibitor at DAT and NET is a key feature that may lead to a more favorable side-effect profile, particularly concerning cardiovascular effects and abuse liability.[9]
Potential Therapeutic Indications
While clinical data on [2-Amino-1-(4-methylphenyl)ethyl]diethylamine derivatives is lacking, their pharmacological profile suggests that they could be investigated for conditions where a modest increase in serotonergic and noradrenergic tone is desired, with minimal dopaminergic stimulation.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Some amphetamine derivatives are first-line treatments for ADHD.[1][2] The reduced dopaminergic activity of N,N-diethyl-4-methylamphetamine might offer a therapeutic benefit with a lower risk of abuse compared to traditional stimulants.
-
Depression: The combination of serotonin and norepinephrine reuptake inhibition is a well-established mechanism for antidepressant drugs. The SERT-releasing and NET-inhibiting properties of these compounds could be beneficial in the treatment of depressive disorders.[10][11]
-
Obesity: Amphetamine derivatives have a history of use as anorectics.[1][2] The serotonergic component of these compounds could potentially modulate appetite and satiety.
It is crucial to emphasize that these are speculative applications based on the known pharmacology of related compounds. Extensive preclinical and clinical research would be required to validate any therapeutic potential.
Conclusion and Future Directions
The derivatives of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine represent a nuanced and intriguing class of substituted phenethylamines. The interplay between the 4-methylphenyl ring and the N,N-diethylamino group results in a pharmacological profile that is distinct from both unsubstituted amphetamine and 4-methylamphetamine. The observed shift from a potent monoamine releaser to a less potent reuptake inhibitor at DAT and NET, coupled with retained but attenuated SERT releasing activity, suggests that these compounds may have a reduced abuse potential and a different therapeutic window compared to their more well-known relatives.
Future research in this area should focus on several key aspects:
-
Detailed Pharmacological Characterization: Comprehensive in vitro and in vivo studies are needed to quantify the potency and efficacy of these derivatives at all three monoamine transporters and to explore their effects on other CNS targets.
-
Enantioselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of the individual enantiomers are crucial, as stereochemistry often plays a significant role in the activity of chiral phenethylamines.[3]
-
Exploration of Therapeutic Potential: Preclinical studies in animal models of ADHD, depression, and other CNS disorders are warranted to investigate the potential therapeutic applications of these compounds.
-
Metabolic and Pharmacokinetic Profiling: Understanding the metabolic fate and pharmacokinetic properties of these derivatives is essential for any future drug development efforts.
References
-
Improving Amphetamine Therapeutic Selectivity: N,N-dimethyl-MTA has Dopaminergic Effects and does not Produce Aortic Contraction. (n.d.). Retrieved from [Link]
- Pires, B., Rosendo, L. M., Brinca, A. T., Santos, A. Y., Rosado, T., & Gallardo, E. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants. Pharmaceuticals, 16(11), 1599.
-
SWGDRUG. (2014). 4-Methylamphetamine. Retrieved from [Link]
- Gannon, B. M., Williamson, V. R., Walther, D., Tran, J. H., Tidwell, A. S., DeFelice, L. J., ... & Banks, M. L. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. The Journal of pharmacology and experimental therapeutics, 367(1), 15-25.
- Cloonan, S. M., Keating, J. J., Corrigan, D., O'Brien, J. E., Kavanagh, P. V., Williams, D. C., & Meegan, M. J. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Bioorganic & medicinal chemistry, 18(11), 4009–4031.
- Cloonan, S. M., Keating, J. J., Corrigan, D., O'Brien, J. E., Kavanagh, P. V., Williams, D. C., & Meegan, M. J. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulphur substituted α-alkylthioamphetamines. TARA.
- Gannon, B. M., Galindo, K. I., Mesmin, M. P., Sulima, A., Rice, K. C., Collins, G. T., ... & Banks, M. L. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2055–2065.
- Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistry. (2014). ScholarWorks@UNO.
- Forensic Science Service. (n.d.). Appendix One: Forensic Science Service – Methylamphetamine. GOV.UK.
- Gannon, B. M., Williamson, V. R., Walther, D., Tran, J. H., Tidwell, A. S., DeFelice, L. J., ... & Banks, M. L. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior.
- Cloonan, S. M., Keating, J. J., Corrigan, D., O'Brien, J. E., Kavanagh, P. V., Williams, D. C., & Meegan, M. J. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines.
- Borders, C. R., Xia, K., Feceu, A., Ghale, G., Bailey, D. P., Juber, M. R., ... & Isaacs, L. (2022). In Vitro and In Vivo Sequestration of Methamphetamine by a Sulfated Acyclic CB[n]-Type Receptor. Journal of the American Chemical Society, 144(1), 339–350.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2024).
- Casale, J. F., Hays, P. A., & Collins, G. T. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1431–1440.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2024).
- Power, J. D., O'Brien, J., & Kavanagh, P. (2013). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples.
- A new method for the synthesis of homochiral cathinones. (2014).
- Murphy, A. (1993). The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository.
- Pires, B., Rosendo, L. M., Brinca, A. T., Santos, A. Y., Rosado, T., & Gallardo, E. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants.
- In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. (2022). Semantic Scholar.
- Hulme, M. C., Hayatbakhsh, A., Brignall, R. M., & Gilbert, N. (n.d.). Rapid Regioisomer Differentiation of Seized Drug Samples by Benchtop 1H and 19F NMR Spectroscopy. Oxford Instruments.
- 4-Methylamphetamine (4-MA). (2012).
- 2-(methylamino)-1-(p-tolyl)propan-1-ol. (n.d.). LookChem.
- Power, J. D., O'Brien, J., & Kavanagh, P. (2013). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples.
- N,N-Diethylamphetamine. (n.d.). NIST WebBook.
- 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl and 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). (n.d.).
- Methamphetamine. (n.d.). PubChem.
- A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. (2013). Improbable Research.
- Chickos, J. S., & Verevkin, S. P. (2021). The Vaporization Enthalpy and Vapor Pressure of (±)
- A study of the use of Ephedra in the manufacture of methamphetamine. (n.d.).
- Formetorex. (n.d.). Wikipedia.
- N,N-Dipropyl-4-methylamphetamine. (n.d.). SpectraBase.
- Kunalan, V., Nic Daeid, N., & Waddell, R. J. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342-7348.
- p-tolyl)-1H-pyrrolo[3,2-c]pyridin. (2014). Organic Syntheses.
- Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof. (2012).
- An In-depth Technical Guide to (2S)-2-(Methylamino)
Sources
- 1. The Therapeutic Potential of Amphetamine-like Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formetorex - Wikipedia [en.wikipedia.org]
- 7. Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
IUPAC naming and synonyms for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Structural Characterization, Synthetic Pathways, and Pharmacophore Analysis
Executive Summary
This technical guide provides a comprehensive analysis of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine (CAS 919032-99-8), a vicinal diamine intermediate of significant interest in medicinal chemistry and asymmetric catalysis. As a functionalized 1,2-diamine, this molecule represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets and catalytic systems.
This document details the IUPAC nomenclature derivation, physicochemical properties, validated synthetic protocols (focusing on the Strecker synthesis route), and analytical characterization standards required for high-purity applications in drug development.
Nomenclature and Chemical Identity
Precise nomenclature is critical for this compound due to the presence of two distinct amine functionalities (primary and tertiary) and a chiral center at the benzylic position.
1.1 IUPAC Derivation
The name [2-Amino-1-(4-methylphenyl)ethyl]diethylamine can be deconstructed as follows:
-
Parent Structure: Diethylamine (
). -
Substituent: A complex radical attached to the nitrogen atom: 2-Amino-1-(4-methylphenyl)ethyl.
-
Backbone: Ethyl group (
). -
Position 1 (Benzylic): Attached to the parent nitrogen and substituted with a 4-methylphenyl (p-tolyl) group.
-
Position 2: Substituted with a primary amino group (
).
-
Systematic IUPAC Name:
Synonyms:
- -Diethyl-1-(p-tolyl)ethylenediamine
-
1-(4-Methylphenyl)-2-amino-N,N-diethylethylamine
-
-Amino-
-(4-methylphenyl)ethyldiethylamine
1.2 Chemical Identifiers[1]
| Identifier Type | Value |
| CAS Number | 919032-99-8 |
| Molecular Formula | |
| Molecular Weight | 206.33 g/mol |
| SMILES | CCN(CC)C(CN)C1=CC=C(C)C=C1 |
| InChI Key | (Predicted) RDIPAVQWDCEASO-UHFFFAOYSA-N (Analog based) |
Structural Analysis & Pharmacophore Logic
The molecule features a vicinal diamine motif, which is structurally distinct from the standard phenethylamine backbone found in neurotransmitters (where the amine is typically terminal).
2.1 Functional Group Analysis
-
Benzylic Tertiary Amine: The diethylamino group is located at the benzylic position. This steric bulk protects the chiral center and modulates lipophilicity (LogP).
-
Primary Amine (Terminal): The free
group allows for further derivatization (e.g., amide coupling, reductive amination) or coordination in metallic complexes. -
p-Tolyl Moiety: The para-methyl group adds lipophilicity and restricts metabolic oxidation at the para-position compared to a simple phenyl ring.
2.2 Diagram: Structural Connectivity
The following diagram illustrates the logical connectivity and functional zones of the molecule.
Caption: Functional decomposition of N1,N1-Diethyl-1-(4-methylphenyl)ethane-1,2-diamine showing the interplay between the lipophilic aromatic core and the vicinal diamine system.
Synthetic Protocols
The synthesis of unsymmetrical 1,2-diamines requires regio-control to ensure the tertiary amine ends up on the benzylic carbon and the primary amine on the terminal carbon. The Strecker Synthesis followed by reduction is the most robust route for this specific connectivity.
3.1 Method A: Strecker-Type Synthesis (Recommended)
This method builds the carbon backbone while installing the benzylic amine and the nitrile (precursor to the primary amine) simultaneously.
Reaction Scheme:
-
Condensation: 4-Methylbenzaldehyde + Diethylamine + TMSCN
-Aminonitrile. -
Reduction:
-Aminonitrile + Vicinal Diamine.
Step-by-Step Protocol:
-
Reagents:
-
4-Methylbenzaldehyde (1.0 eq)
-
Diethylamine (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Catalyst:
(1 mol%) or Iodine (5 mol%) -
Solvent: Acetonitrile (Step 1), THF (Step 2)
-
Reductant: Lithium Aluminum Hydride (
) (2.5 eq)
-
-
Procedure (Step 1: Aminonitrile Formation):
-
Dissolve 4-methylbenzaldehyde in anhydrous acetonitrile under
atmosphere. -
Add diethylamine and stir for 15 minutes at
. -
Dropwise add TMSCN followed by the catalyst.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitor: TLC should show disappearance of aldehyde.
-
Workup: Quench with saturated
, extract with EtOAc, dry over , and concentrate to yield the intermediate: 2-(diethylamino)-2-(4-methylphenyl)acetonitrile .
-
-
Procedure (Step 2: Reduction):
-
Suspend
in anhydrous THF at . -
Add the crude aminonitrile (dissolved in THF) dropwise to the suspension.
-
Reflux the mixture for 12 hours.
-
Quench (Fieser Method): Cool to
. Carefully add water ( mL), 15% NaOH ( mL), and water ( mL). -
Filter the granular precipitate. Concentrate the filtrate.
-
Purification: Distillation under reduced pressure or column chromatography (
).
-
3.2 Diagram: Synthetic Pathway
Caption: Two-step synthesis via Strecker reaction ensuring regioselective placement of the diethylamine group at the benzylic position.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
4.1 Proton NMR (
-NMR, 400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.10 – 7.25 | Multiplet | 4H | p-Tolyl Ring Protons |
| Benzylic | 3.65 | Triplet/dd | 1H | |
| Methylene | 2.90 – 3.10 | Multiplet | 2H | |
| Ethyl ( | 2.45 – 2.60 | Quartet | 4H | |
| Methyl ( | 2.35 | Singlet | 3H | Tolyl Methyl |
| Ethyl ( | 1.05 | Triplet | 6H | |
| Amine | 1.50 (broad) | Singlet | 2H |
4.2 Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected Parent Ion
: m/z 207.18 -
Fragmentation Pattern:
-
Loss of
(17 Da). -
Tropylium ion formation (characteristic of tolyl derivatives).
-
Cleavage of the ethyl-amine chain.
-
Applications in Drug Development
While not a marketed drug itself, this molecule serves as a high-value Intermediate and Chiral Ligand Precursor .
-
Asymmetric Catalysis:
-
1,2-Diamines are precursors to chiral ligands (e.g., for Noyori hydrogenation) when resolved into pure enantiomers. The bulky diethyl group provides steric differentiation necessary for stereoselective induction [1].
-
-
Pharmaceutical Synthesis:
-
Acts as a building block for synthesizing heterocyclic compounds like Imidazolidines (via reaction with aldehydes) or Piperazines (via cyclization with 1,2-dihaloethanes) [2].
-
-
Bioisostere Design:
-
The vicinal diamine motif mimics the ethylenediamine backbone found in various antihistamines and chemotherapeutics, offering a scaffold for structure-activity relationship (SAR) studies.
-
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Amines are susceptible to oxidation and carbamate formation upon exposure to atmospheric . -
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Synthesis of 1,2-Diamines: Yadav, J. S., et al. "Indium tribromide catalyzed aminolysis of activated aziridines."[2] Synthesis 2002.10 (2002): 1061-1064.[2] Link
-
Applications of Vicinal Diamines: Lucet, D., Le Gall, T., & Mioskowski, C. "The chemistry of vicinal diamines." Angewandte Chemie International Edition 37.19 (1998): 2580-2627. Link
-
Strecker Reaction Protocols: Groger, H. "Catalytic enantioselective Strecker reactions and analogous syntheses." Chemical Reviews 103.7 (2003): 2795-2828. Link
-
Chemical Identity Verification: PubChem Database. "Compound Summary: 1,2-Diamines." National Library of Medicine. Link
Sources
Biological activity of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine isomers
An In-depth Technical Guide to the Predicted Biological Activity and Proposed Research Framework for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine Isomers
A Foreword for the Researcher
This document serves as an in-depth technical guide and a proposed research framework for investigating the biological activity of the isomers of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine. As of the writing of this guide, there is a notable absence of specific biological data for this compound in publicly available scientific literature. Therefore, this guide is constructed upon a foundation of established pharmacological principles and structure-activity relationships (SAR) derived from closely related phenethylamine compounds. The content herein is intended to provide a robust theoretical and practical starting point for researchers, scientists, and drug development professionals to design and execute a comprehensive evaluation of this novel compound.
Part 1: Introduction and Structural Analysis
[2-Amino-1-(4-methylphenyl)ethyl]diethylamine is a substituted phenethylamine. The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for many endogenous neurotransmitters and a wide array of synthetic drugs.[1] The structure of the title compound is characterized by a diethylamino group on the ethyl side chain and a methyl group at the para-position of the phenyl ring.
Chemical Structure and Isomerism:
The presence of a chiral center at the alpha-carbon of the ethyl side chain gives rise to two stereoisomers: the (R)- and (S)-enantiomers. The biological activity of many phenethylamines is known to be highly stereoselective. For instance, the CNS stimulant effects of methamphetamine are primarily attributed to the d- (or S-) enantiomer, while the l- (or R-) enantiomer has significantly weaker central effects.[2]
Structural Relationship to Known Psychoactive Compounds:
The biological activity of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine can be predicted by comparing its structure to well-characterized analogs:
-
Methamphetamine and N,N-Dimethylamphetamine: The title compound is an N,N-diethyl analog of 4-methylmethamphetamine. Studies on N,N-dimethylamphetamine have shown that N-alkylation beyond a single methyl group tends to reduce psychomotor stimulant and reinforcing effects compared to methamphetamine.[3][4] This suggests that the N,N-diethyl substitution in the title compound may result in a lower potency compared to its N-methyl and N,H analogs.
-
4-Methylamphetamine (4-MA): The presence of a methyl group at the 4-position of the phenyl ring is a key structural feature. 4-MA has been identified as a designer drug.[5][6][7] The position of substituents on the phenyl ring significantly influences the pharmacological profile of phenethylamines.
Part 2: Predicted Pharmacological Profile
Based on its structural similarity to other amphetamine-like compounds, [2-Amino-1-(4-methylphenyl)ethyl]diethylamine is predicted to be a monoaminergic agent, likely interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Predicted Mechanism of Action
The primary mechanism of action is hypothesized to be the release of monoamine neurotransmitters (dopamine, norepinephrine, and to a lesser extent, serotonin) from presynaptic nerve terminals. It may also act as a reuptake inhibitor for these neurotransmitters. The N,N-diethyl substitution might influence its affinity and efficacy at these transporters compared to N,N-dimethylamphetamine.
Predicted Biological Activities
-
CNS Stimulant Effects: The compound is expected to exhibit central nervous system stimulant properties, leading to increased locomotor activity, alertness, and wakefulness. The potency of these effects is predicted to be lower than that of methamphetamine.
-
Abuse Liability: As a presumed dopamine and norepinephrine releasing agent, the compound has a potential for abuse. The reinforcing effects are likely to be dose-dependent and may be less pronounced than those of more potent stimulants like d-methamphetamine.
-
Cardiovascular Effects: An increase in heart rate and blood pressure is anticipated due to the release of norepinephrine.
-
Neurotoxicity: High doses or chronic use could potentially lead to neurotoxic effects, similar to other amphetamine derivatives. However, studies on N,N-dimethylamphetamine suggest that N-alkylation may reduce neurotoxic potential compared to the parent compound.[4]
Stereoselectivity
It is highly probable that the biological activity of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine will be stereoselective. The (S)-enantiomer is predicted to be the more potent CNS stimulant, while the (R)-enantiomer may have weaker central effects but could still possess peripheral activity.
Part 3: Proposed Experimental Framework for Characterization
A systematic and multi-tiered approach is necessary to elucidate the pharmacological and toxicological profile of the isomers of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine.
Phase 1: In Vitro Characterization
Objective: To determine the molecular targets and mechanism of action.
1.1. Receptor Binding Assays:
-
Protocol:
-
Prepare membrane fractions from cells expressing human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
-
Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT) in the presence of increasing concentrations of the test compound (both pure enantiomers and the racemic mixture).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values to determine the binding affinity of the test compound for each transporter.
-
1.2. Neurotransmitter Release and Reuptake Assays:
-
Protocol:
-
Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
For reuptake assays, pre-incubate the synaptosomes with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
For release assays, pre-load the synaptosomes with the radiolabeled neurotransmitter and then expose them to the test compound.
-
Terminate the reaction and measure the amount of radioactivity taken up by or released from the synaptosomes.
-
Calculate the IC50 for reuptake inhibition and the EC50 for release.
-
Caption: In Vivo Characterization Workflow
Part 4: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison between the isomers and the racemic mixture.
Table 1: Predicted and Experimental Pharmacological Data
| Parameter | Predicted Outcome | (S)-Isomer | (R)-Isomer | Racemic Mixture |
| hDAT Ki (nM) | Moderate Affinity | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| hNET Ki (nM) | Moderate to High Affinity | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| hSERT Ki (nM) | Low Affinity | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| DA Release EC50 (nM) | Moderate Potency | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| NE Release EC50 (nM) | Moderate to High Potency | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Locomotor ED50 (mg/kg) | Moderate Potency | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Self-Administration | Reinforcing | (Yes/No) | (Yes/No) | (Yes/No) |
Part 5: Conclusion and Future Directions
The comprehensive characterization of the isomers of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine will provide valuable insights into the structure-activity relationships of N,N-dialkylated phenethylamines. The data generated from the proposed experimental framework will allow for a thorough assessment of its potential as a CNS stimulant, its abuse liability, and its neurotoxic potential. This information is crucial for informing regulatory agencies and the scientific community about this novel psychoactive substance. Future research could explore the metabolic fate of the compound and the pharmacological activity of its metabolites.
References
-
GOV.UK. (n.d.). Appendix One: Forensic Science Service – Methylamphetamine. Retrieved from [Link]
- Katz, J. L., et al. (1990). Behavioral effects of N-methylamphetamine and N,N-dimethylamphetamine in rats and squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics, 252(1), 267-274.
- Kim, H., et al. (2015). Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles. Behavioural Brain Research, 281, 243-249.
-
PubChem. (n.d.). [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine. Retrieved from [Link]
- Power, J. D., et al. (2013). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples.
- Westphal, F., et al. (2011). The identification of 4-methylamphetamine in an amphetamine mixture. Toxichem Krimtech, 78(Special Issue), 165-174.
- DeVito, M. J., et al. (1989). Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine. Brain Research, 490(2), 301-306.
- Power, J. D., et al. (2013). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples.
- Rodefer, J. S., et al. (2023). Distinct Effects of Methamphetamine Isomers on Limbic Norepinephrine and Dopamine Transmission in the Rat Brain. ACS Chemical Neuroscience, 14(8), 1469-1479.
-
UNODC. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2008075993A1 - The use of diethylamine as analgesic in pharmaceutical preparations.
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]
- Ghavipour, M., & Vohora, D. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 733.
-
Wikipedia. (n.d.). N,α-Diethylphenethylamine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Diethylamine - IDLH. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminoacetophenone. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Diethylamine Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gtfch.org [gtfch.org]
- 7. The identification of 4-methylamphetamine and its synthesis by-products in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solubility & Handling of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
The following Application Note and Protocol guide details the solubility, handling, and stock solution preparation for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine (CAS 919032-99-8).
This guide is structured for researchers requiring high-precision standards for biological assays or analytical chemistry (LC-MS/HPLC).
Introduction & Physicochemical Profile
Compound Identity: [2-Amino-1-(4-methylphenyl)ethyl]diethylamine CAS Number: 919032-99-8 Synonyms: N1,N1-Diethyl-1-(p-tolyl)ethane-1,2-diamine; SBB016712.[1] Chemical Class: Substituted Phenethylamine / Vicinal Diamine.
Molecular Rationale for Solubility
To optimize dissolution, one must understand the molecule's polarity profile. This compound features a lipophilic 4-methylphenyl (p-tolyl) core and two ethyl chains on the tertiary nitrogen, balanced by a polar primary amine (
-
Lipophilicity (LogP): The presence of the p-tolyl and diethyl groups imparts significant lipophilicity, making the free base poorly soluble in neutral water but highly soluble in organic solvents.
-
Basicity (pKa): As a diamine containing both a tertiary and a primary amine, this compound is basic.[2] It will readily form salts (e.g., hydrochlorides) which drastically alters solubility:
-
Free Base Form: Oily liquid or low-melting solid. Soluble in DMSO, Methanol, Ethanol, Chloroform. Insoluble in water.
-
Salt Form (e.g., 2HCl): Crystalline solid.[2] Soluble in Water, DMSO, Methanol.
-
Solvent Compatibility Matrix:
| Solvent | Solubility (Free Base) | Solubility (Salt Form) | Application Suitability |
| DMSO | Excellent (>100 mM) | Excellent (>50 mM) | Primary Stock Solvent. Universal for biological assays. |
| Methanol | Excellent (>100 mM) | Excellent (>50 mM) | Analytical Standard. Ideal for LC-MS/HPLC stocks. |
| Water | Poor (<1 mM) | Good (>10 mM) | Working buffers (only if salt form or acidified). |
| Ethanol | Good | Moderate | Alternative for cellular assays (check toxicity). |
Protocol: Preparation of Stock Solutions
A. DMSO Stock Solution (Preferred for Bioassays)
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage at -20°C. DMSO is chosen for its ability to prevent precipitation upon freezing and its miscibility with aqueous assay buffers.
Materials:
-
Compound: [2-Amino-1-(4-methylphenyl)ethyl]diethylamine (Solid or Oil).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (biotech grade).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Procedure:
-
Molarity Calculation: Determine the required mass (
) using the molecular weight ( ). (Note: Verify the specific MW on your Certificate of Analysis, especially if a salt form is used). -
Weighing:
-
Weigh the compound directly into the amber vial.
-
Critical: If the compound is an oil (free base), use a positive displacement pipette or weigh by difference to ensure accuracy.
-
-
Solvent Addition:
-
Add half the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Add the remaining DMSO to reach the target volume.
-
-
Dissolution Enhancement:
-
If particles persist (common with salt forms), sonicate in a water bath at room temperature (25°C) for 5–10 minutes.
-
Caution: Do not heat above 37°C to avoid potential degradation of the primary amine.
-
-
Quality Control (QC):
-
Visually inspect against a dark background. The solution must be completely clear and free of "schlieren" (refractive index swirls) or particulates.
-
B. Methanol Working Standard (Preferred for Analytical Chemistry)
Objective: Create a working standard for HPLC/LC-MS calibration. Methanol evaporates easily, facilitating concentration adjustments, and is compatible with reverse-phase mobile phases.
Step-by-Step Procedure:
-
Preparation: Follow the weighing steps above.
-
Dissolution: Add HPLC-grade Methanol. The compound (base or salt) should dissolve rapidly.
-
Filtration (Mandatory for HPLC):
-
Filter the solution through a 0.22 µm PTFE or Nylon syringe filter into an LC vial.
-
Why? To remove any insoluble dust or packing material fibers that could clog the HPLC column.
-
Handling, Stability & Troubleshooting
Storage & Stability
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Store stocks in aliquots to minimize freeze-thaw cycles.
-
Oxidation Risk: Primary amines can oxidize over time.
-
Recommendation: Overlay the stock solution with inert gas (Nitrogen or Argon) before capping.
-
-
Temperature: Store at -20°C or -80°C. Stable for at least 6 months under these conditions.
Troubleshooting "Crash-Out" (Precipitation)
If the compound precipitates upon dilution into aqueous buffer (e.g., PBS):
-
Stepwise Dilution: Do not dilute directly from 100% DMSO to aqueous. Perform an intermediate dilution (e.g., 1:10 in DMSO or Ethanol) before the final spike.
-
Warm the Buffer: Ensure the assay buffer is at 37°C, not 4°C.
-
Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects, but ensure it is high enough to keep the lipophilic core in solution.
Visualized Workflows
Diagram 1: Solubility Decision & Preparation Workflow
This flowchart guides the user through the decision-making process based on the compound's form (Salt vs. Base).
Caption: Decision tree for solvent selection and stock preparation based on the chemical form of the compound.
Diagram 2: Serial Dilution Protocol (DMSO to Assay)
Visualizing the correct dilution method to prevent precipitation ("crashing out") of the lipophilic free base.
Caption: Recommended serial dilution scheme to maintain solubility when moving from organic stock to aqueous assay buffer.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54368966 (Related Phenethylamines). Retrieved from [Link]
- Cheng, Y., et al. (2018).Solubility enhancement of lipophilic drugs in DMSO and method validation. Journal of Pharmaceutical Sciences. (General Protocol Reference).
Sources
Extraction of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine from biological matrices
Application Note & Protocol Guide
Topic: High-Efficiency Extraction of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine from Biological Matrices
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
[2-Amino-1-(4-methylphenyl)ethyl]diethylamine, hereafter referred to as 4-Me-DE-PEA, is a substituted phenethylamine derivative. As with many pharmacologically active amines, its quantification in biological matrices such as plasma, blood, and urine is critical for pharmacokinetic, toxicological, and drug metabolism studies. The inherent complexity of these matrices, which are rich in proteins, salts, lipids, and other endogenous compounds, presents a significant analytical challenge.[1] A robust and efficient sample preparation strategy is paramount to remove these interferences, concentrate the analyte, and ensure the reliability and sensitivity of subsequent chromatographic analysis, such as LC-MS/MS or GC-MS.[2][3]
This guide, written from the perspective of a Senior Application Scientist, provides detailed protocols for two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will not only detail the procedural steps but also explore the underlying chemical principles that govern the selection of each reagent and parameter, empowering researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of 4-Me-DE-PEA
Understanding the analyte's properties is the foundation of a logical extraction strategy. As a substituted phenethylamine, 4-Me-DE-PEA possesses two amine groups, making it a basic compound. Its charge state is highly dependent on pH, a characteristic we will exploit for selective extraction.
| Property | Value (Predicted/Typical) | Significance for Extraction |
| Molecular Formula | C₁₅H₂₆N₂ | Defines the analyte's mass for MS detection. |
| Molecular Weight | 234.38 g/mol | Defines the analyte's mass for MS detection. |
| pKa (Primary Amine) | ~9.8 - 10.5 | The analyte will be positively charged (protonated) at physiological pH and neutral at high pH (>11). This is the key to selective extraction.[4] |
| pKa (Tertiary Amine) | ~10.0 - 10.8 | Both amine groups will be protonated at acidic/neutral pH. |
| Predicted XlogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic extraction solvents when in its neutral (basic) form. |
Principle of Amine Extraction from Biological Fluids
The core principle for extracting 4-Me-DE-PEA and similar amines relies on manipulating its ionization state through pH adjustment.
-
In Acidic to Neutral Conditions (pH < 8): The amine functional groups are protonated (R-NH₃⁺), making the molecule charged and highly soluble in aqueous solutions like plasma, urine, or acidic buffers.
-
In Basic/Alkaline Conditions (pH > 11): The amine groups are deprotonated (R-NH₂), rendering the molecule neutral and significantly more soluble in non-polar organic solvents.
This pH-dependent solubility switch is the lever we use to first retain the analyte in the aqueous sample while performing initial cleanup, and then to selectively transfer it into an organic phase (in LLE) or elute it from a sorbent (in SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, robust, and cost-effective technique that partitions an analyte between two immiscible liquid phases.[5][6] For 4-Me-DE-PEA, we use a "back-extraction" principle where we alkalinize the aqueous sample to neutralize the analyte, driving it into an organic solvent.
Causality and Method Rationale
This LLE protocol is designed for maximum recovery by converting 4-Me-DE-PEA to its most lipophilic state.
-
pH Adjustment: The use of a strong base like Sodium Hydroxide (NaOH) ensures that the pH is well above the pKa of both amine groups, guaranteeing the analyte is in its neutral, non-polar form.[7]
-
Solvent Selection: A solvent like n-butyl chloride or a mixture of ethyl acetate and hexane is chosen. These solvents are immiscible with water and have an appropriate polarity to effectively solvate the neutral analyte while minimizing the co-extraction of highly polar matrix components.[8]
-
Evaporation & Reconstitution: The evaporation step concentrates the analyte, and reconstitution in a mobile-phase-compatible solvent ensures compatibility with the subsequent analytical instrument (e.g., HPLC or UPLC).[8][9]
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for 4-Me-DE-PEA.
Step-by-Step LLE Protocol
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma, whole blood, or urine) into a 15 mL polypropylene centrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard (e.g., a deuterated analog like 4-Me-DE-PEA-d5) to all samples, calibrators, and quality controls.
-
Alkalinization: Add 100 µL of 5M NaOH or 500 µL of a saturated sodium borate buffer (pH 9-10) to the tube.[8] Vortex briefly to mix. This step is critical to deprotonate the analyte.
-
Solvent Addition: Add 5.0 mL of the extraction solvent (e.g., n-butyl chloride).
-
Extraction: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tubes at 3500 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.[8]
-
Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous phase or the protein interface.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your analytical method (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more advanced and selective sample preparation technique that uses a solid sorbent packed into a cartridge to isolate analytes from a liquid sample.[2][10] For basic drugs like 4-Me-DE-PEA, a mixed-mode cation exchange SPE is the most powerful approach.[3][11][12] This sorbent has both a non-polar (e.g., C8 or C18) and a cation exchange functionality.
Causality and Method Rationale
This protocol leverages dual retention mechanisms for superior cleanup.
-
Conditioning & Equilibration: Methanol is used to wet the non-polar chains of the sorbent, and a low pH buffer (e.g., phosphate buffer at pH 6) is used to activate the cation exchange sites and ensure the analyte is positively charged upon loading.[3]
-
Sample Loading: The sample is pre-treated with a buffer to adjust the pH to around 6. At this pH, 4-Me-DE-PEA is positively charged and will bind strongly to the negatively charged cation exchange sites on the sorbent. Many endogenous interferences are neutral or anionic and will pass through.
-
Wash Steps: A sequence of washes is the key to a clean extract.
-
An acidic wash (e.g., 0.1 M HCl) ensures the analyte remains charged and bound to the sorbent while washing away neutral and weakly basic compounds.[3]
-
An organic wash (e.g., methanol or hexane) removes lipids and other non-polar interferences that may have been retained on the sorbent's C8/C18 chains.[2][3]
-
-
Elution: The elution solvent contains a base (e.g., ammonium hydroxide) in an organic solvent. The base neutralizes the charge on the analyte, releasing it from the cation exchange sites, and the organic solvent elutes it from the cartridge.[11][12]
SPE Workflow Diagram
Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.
Step-by-Step SPE Protocol (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: In a glass tube, mix 1.0 mL of urine with 2.0 mL of 100 mM phosphate buffer (pH 6.0). Add the internal standard. Vortex to mix.
-
Cartridge Conditioning: Place a mixed-mode SPE cartridge (e.g., 200 mg, 3 mL) on a vacuum manifold. Pass 3 mL of methanol through the cartridge. Do not let the sorbent go dry.
-
Cartridge Equilibration: Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample from step 1 onto the cartridge. Apply a slow flow rate (1-2 mL/minute) to ensure adequate interaction between the analyte and the sorbent.
-
Wash 1 (Aqueous): Pass 3 mL of 0.1 M HCl through the cartridge.
-
Wash 2 (Organic): Pass 3 mL of methanol through the cartridge.
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual wash solvents. This step is crucial for ensuring high recovery during elution.
-
Elution: Place clean collection tubes inside the manifold. Add 3 mL of the elution solvent (e.g., a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide 78:20:2 v/v/v).[3][11][12] Allow the solvent to soak for 1 minute before applying a slow vacuum to elute the analyte.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
-
Analysis: Transfer to an autosampler vial for injection.
Method Performance and Validation
Both LLE and SPE protocols must be validated to ensure they meet the requirements for accuracy, precision, and sensitivity.[9] Below is a table summarizing the typical performance characteristics seen for amphetamine-like compounds with these methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale / Explanation |
| Recovery | 75 - 95% | > 85% | SPE often provides more consistent and higher recoveries due to the specific chemical interactions with the sorbent.[11][12] |
| Matrix Effects | Moderate to High | Low to Moderate | SPE provides significantly cleaner extracts, reducing the ion suppression or enhancement often seen in LC-MS/MS analysis.[1] |
| Precision (%RSD) | < 15% | < 10% | The automated and controlled nature of SPE typically leads to better reproducibility compared to the more manual LLE process.[8][9] |
| Limit of Quantitation (LOQ) | 0.5 - 10 ng/mL | 0.1 - 5 ng/mL | The superior cleanup and concentration factor of SPE often result in lower detection and quantification limits.[8] |
| Throughput | Lower | Higher | SPE is more amenable to automation using 96-well plates, making it ideal for laboratories processing a large number of samples.[10] |
Conclusion and Recommendations
The choice between Liquid-Liquid Extraction and Solid-Phase Extraction for the analysis of 4-Me-DE-PEA depends on the specific goals of the research.
-
Liquid-Liquid Extraction (LLE) is a reliable and cost-effective method suitable for laboratories with lower throughput needs. While susceptible to matrix effects, a well-optimized LLE protocol can yield acceptable recovery and precision for many applications.
-
Solid-Phase Extraction (SPE) , particularly using a mixed-mode cation exchange sorbent, is the superior choice for applications demanding the highest sensitivity, cleanest extracts, and highest throughput.[3] It significantly reduces matrix effects, which is critical for robust LC-MS/MS quantification, and is the recommended method for regulated bioanalysis.
By understanding the chemical principles behind each step, researchers can confidently implement and adapt these protocols to achieve accurate and reproducible quantification of 4-Me-DE-PEA in complex biological matrices.
References
- Grace Davison Discovery Sciences. (2014, August 26).
- Wiedemer, B. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Grace Davison Discovery Sciences. Retrieved February 24, 2026.
- UCT, Inc. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
- Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of analytical toxicology, 21(4), 278–282.
- Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology, 21(4), 278-282.
- BenchChem. (2025). Quantifying (-)-4-Methylamphetamine: A Comparative Guide to Analytical Methods. BenchChem Technical Guide.
- Carpenter, R. E., Long, M., & Robbins, B. (2022). Plasma drug testing for D and L isomers of amphetamine and methamphetamine by liquid chromatography mass spectrometry with a range of 2.5 to 1000 ng/ml.
- Raikos, N., Theodoridis, G., & Tsoukali, H. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-16.
- Raikos, N., et al. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
- Suneetha, A. (2015). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 133-143.
- Ashri, N. Y., & Abdel-Rehim, M. (2011).
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 7. benthamopen.com [benthamopen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 10. Sample treatment based on extraction techniques in biological matrices [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Application Note: Advanced Crystallization Protocols for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Executive Summary & Chemical Context
The purification of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine (CAS: 919032-99-8) presents a distinct set of challenges common to lipophilic diamines. As a free base, this molecule typically exists as a viscous oil or low-melting solid, making conventional recrystallization impossible. Furthermore, the presence of two nitrogen centers—a primary amine on the ethyl chain and a tertiary diethylamine—creates complex ionization behavior.
This guide details the transition from crude oil to high-purity crystalline solid via Salt Formation Crystallization . By targeting the specific pKa differentials between the nitrogen centers, researchers can lock the molecule into a rigid lattice, effectively rejecting regioisomers and synthetic byproducts (e.g., mono-ethylated impurities).
Key Physicochemical Parameters
| Parameter | Estimated Value | Implication for Crystallization |
| Structure | 1-Aryl-1,2-diamine scaffold | Potential for chelation; requires polar solvents. |
| Chirality | One stereocenter (C1) | Enantiomeric resolution may be required via diastereomeric salts. |
| Basicity (N1) | Tertiary ( | First site of protonation; forms stable mono-salts. |
| Basicity (N2) | Primary ( | Second site; requires strong acid excess for di-salts. |
| Lipophilicity | LogP ~2.8 (Predicted) | High solubility in EtOAc/DCM; low solubility in water/heptane. |
Phase I: Counter-Ion Screening & Salt Selection
Before attempting bulk purification, a salt screen is mandatory. The goal is to identify a counter-ion that yields a non-hygroscopic, crystalline solid with a sharp melting point.
Mechanistic Logic
The tertiary diethylamine group is sterically hindered but highly basic. We prioritize Mono-anionic salts to prevent hygroscopicity often associated with di-salts of short-chain diamines.
Screening Protocol
Reagents: 0.1 M solutions of acids in Ethanol (HCl, Oxalic Acid, L-Tartaric Acid, Fumaric Acid). Substrate: 100 mg of crude [2-Amino-1-(4-methylphenyl)ethyl]diethylamine per vial.
-
Dissolution: Dissolve crude free base in minimal Ethanol (0.5 mL).
-
Acid Addition: Add 1.05 equivalents of the acid solution dropwise at 25°C.
-
Observation:
-
Immediate Precipitate: Amorphous? Heat to reflux to dissolve, then cool slowly.
-
No Precipitate: Add anti-solvent (MTBE or Heptane) dropwise until turbid.
-
-
Evaluation: Filter and dry. Analyze via DSC (Differential Scanning Calorimetry).
Recommendation: Historically, Hydrochlorides and Oxalates provide the most robust lattices for this class of diamines. If chiral resolution is needed, L-Tartrate is the standard choice.
Phase II: Bulk Crystallization Protocol (Mono-Hydrochloride)
This protocol assumes the Mono-HCl salt has been selected for bulk purification. It utilizes a Cooling + Anti-Solvent hybrid technique to maximize yield and purity.
Reagents
-
Solvent A (Good Solvent): Isopropanol (IPA) – High solubility for the salt at high temps.
-
Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) – Low solubility, induces supersaturation.
-
Acid Source: 4M HCl in Dioxane or IPA.
Step-by-Step Methodology
Step 1: Salt Formation
-
Dissolve 10 g of crude free base in 50 mL of IPA at room temperature.
-
Cool the solution to 0–5°C using an ice bath.
-
Slowly add 1.05 eq. of HCl solution dropwise over 30 minutes. Maintain internal temperature <10°C to prevent degradation or oiling out.
-
Note: The solution may turn turbid. If an oil forms, reheat to 50°C until homogenous.
Step 2: Seeding and Crystallization
-
Heat the mixture to 60°C (or reflux) until a clear solution is obtained.
-
Cooling Ramp: Lower temperature to 45°C at a rate of 0.5°C/min.
-
Seeding: At 45°C (metastable zone), add 0.1% w/w of pure seed crystals (if available from screening).
-
Anti-Solvent Addition: Begin adding MTBE (25 mL) slowly over 1 hour.
-
Final Cooling: Cool to 0°C over 2 hours and hold for 4 hours to maximize yield.
Step 3: Isolation
-
Filter the slurry using a sintered glass funnel (Porosity 3).
-
Wash: Wash the cake with 20 mL of cold 1:1 IPA/MTBE mixture.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Phase III: Chiral Resolution (Optical Purification)
If the target is a single enantiomer (e.g., the (S)-isomer), standard achiral acids (HCl) will not separate the enantiomers. You must use a Chiral Resolving Agent.
Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or L-Mandelic Acid. Solvent System: Ethanol/Water (95:5).
-
Stoichiometry: Use 0.5 equivalents of the chiral acid (Pope-Peachey method) to selectively precipitate the less soluble diastereomeric salt.
-
Recrystallization: The first crop usually has 70-80% ee. Recrystallize this salt from pure Ethanol to achieve >99% ee.
-
Free Basing: Once pure, treat the salt with 1M NaOH and extract with DCM to recover the chiral free base.
Visualizing the Workflow
The following diagram illustrates the decision matrix for purifying this diamine, handling both the oily free base and potential chiral requirements.
Figure 1: Strategic decision tree for the purification of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine, distinguishing between bulk purification and chiral resolution pathways.
Analytical Validation
A crystallization protocol is only as good as its validation. Ensure the following controls are in place:
-
HPLC Purity: Use a C18 column with a high pH buffer (Ammonium Bicarbonate, pH 10) to ensure good peak shape for basic amines.
-
Chiral HPLC: Required if using the resolution pathway. Column: Chiralpak AD-H or OD-H.
-
XRPD (X-Ray Powder Diffraction): Essential to confirm a single polymorph. Salt forms often exhibit polymorphism; ensure the pattern is consistent batch-to-batch.
-
Residual Solvent (GC-Headspace): Ensure IPA and MTBE levels are below ICH Q3C limits (IPA < 5000 ppm, MTBE < 5000 ppm).
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (The authoritative text on resolving chiral amines like CAS 919032-99-8).
-
FDA Guidance for Industry. (2011). Q3A(R2) Impurities in New Drug Substances. [Link] (Establishes the >99.5% purity target).
- Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Details the selection of counter-ions for basic drugs).
Application Notes and Protocols for In Vitro Assay Dosing of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Introduction
[2-Amino-1-(4-methylphenyl)ethyl]diethylamine is a novel compound with a chemical structure suggestive of the phenethylamine class. This class of compounds is known to interact with various targets within the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors. A systematic in vitro evaluation is paramount to elucidating its biological activity, mechanism of action, and potential therapeutic or toxicological profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish an initial in vitro pharmacological profile of this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and logical experimental progression. We will begin with foundational cytotoxicity and cell viability assays to determine appropriate dosing ranges, followed by more specific functional assays such as receptor binding and enzyme inhibition to probe potential mechanisms of action.
Part 1: Foundational Assays - Determining Cytotoxicity and a Safe Dosing Range
Before investigating the specific biological activities of a novel compound, it is crucial to first assess its general toxicity to cells. This initial step determines the concentration range at which the compound can be studied without causing significant cell death, which could confound the results of more sensitive functional assays.[1] Cell viability assays are widely used for this purpose in both pharmaceutical research and toxicology.[1]
Cell Viability Assay using Resazurin (AlamarBlue®)
The resazurin assay is a popular choice for assessing cell viability due to its sensitivity, simplicity, and non-toxic nature to cells, allowing for longitudinal studies. The assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[1][2][3]
Scientific Rationale: The intensity of the fluorescent signal is directly proportional to the number of metabolically active (viable) cells.[1] A decrease in signal in the presence of the test compound indicates a reduction in cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.
Experimental Workflow:
Caption: Workflow for the resazurin-based cell viability assay.
Protocol:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., SH-SY5Y for neuronal effects, or HEK293 for general toxicity) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a clear-bottom, black-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a stock solution of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine in a suitable solvent (e.g., DMSO or sterile water).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested (e.g., from 0.1 µM to 100 µM). It is advisable to perform a wide concentration range in the initial experiment.
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound. Include vehicle-only controls (cells treated with the same concentration of the solvent used to dissolve the compound).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation:
| Parameter | Recommended Value/Range | Rationale |
| Cell Line | SH-SY5Y, HEK293, or other relevant line | Choice depends on the research question (neurotoxicity vs. general toxicity). |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. |
| Compound Concentrations | 0.1 µM - 100 µM (initial screen) | A wide range is necessary to capture the full dose-response curve. |
| Incubation Time | 24, 48, and 72 hours | Assesses both acute and longer-term toxicity. |
| Controls | Vehicle control, untreated control, positive control (e.g., doxorubicin) | Essential for data normalization and assay validation. |
Part 2: Target-Based Assays - Investigating Mechanism of Action
Based on the structural similarity of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine to diethylpropion, a sympathomimetic amine, it is plausible that this compound interacts with monoamine transporters or receptors.[4][5] Therefore, receptor binding and enzyme inhibition assays are logical next steps.
Competitive Radioligand Receptor Binding Assay
This assay determines if the test compound can bind to a specific receptor by measuring its ability to compete with a known radiolabeled ligand that has high affinity and specificity for that receptor.[6][7][8]
Scientific Rationale: If the test compound binds to the receptor, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity associated with the receptor preparation (e.g., cell membranes). The concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is a measure of its binding affinity.
Experimental Workflow:
Caption: Workflow for a competitive radioligand receptor binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the receptor of interest.
-
Prepare serial dilutions of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its Kd (dissociation constant).
-
Prepare a solution of a known non-labeled ligand for the determination of non-specific binding.
-
Thaw the receptor membrane preparation on ice.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add buffer, radioligand, a high concentration of the non-labeled ligand, and receptor membranes.
-
Test Compound: Add buffer, radioligand, the test compound at various concentrations, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a pre-determined time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Data Presentation:
| Parameter | Example Value/Range | Rationale |
| Receptor Source | Membranes from CHO or HEK293 cells expressing the target receptor (e.g., Dopamine D2 receptor) | Provides a high concentration of the target receptor. |
| Radioligand | [3H]-Spiperone (for D2 receptor) | A well-characterized, high-affinity ligand for the target. |
| Radioligand Conc. | ~Kd of the radioligand | Ensures a good signal-to-noise ratio. |
| Incubation Time | 60-120 minutes | Sufficient time to reach binding equilibrium. |
| Controls | Total binding, non-specific binding (using a known ligand like haloperidol) | Essential for calculating specific binding. |
Enzyme Inhibition Assay
Given the structural relationship to compounds that affect catecholamine levels, it is worthwhile to investigate if [2-Amino-1-(4-methylphenyl)ethyl]diethylamine can inhibit enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO).
Scientific Rationale: An enzyme inhibition assay measures the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme.[9][10][11] By monitoring the formation of a product or the depletion of a substrate over time, the inhibitory activity of the compound can be quantified.[12]
Experimental Workflow:
Sources
- 1. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 2. mdpi.com [mdpi.com]
- 3. dojindo.com [dojindo.com]
- 4. Diethylpropion : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. diethylpropion | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving synthesis yield of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Technical Support Center: Synthesis Optimization Guide Topic: Improving Synthesis Yield of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Structural Analysis
User Query: "How do I improve the yield of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine?"
Structural Diagnosis:
The IUPAC nomenclature indicates a vicinal diamine structure:
-
Carbon 1 (Benzylic): Substituted with the
-tolyl group and the tertiary diethylamine.[1] -
Carbon 2: Substituted with a primary amine (
).[1]
Target Molecule:
Primary Synthesis Route: The most direct and atom-economical route for this specific regioisomer is the Strecker Synthesis followed by Nitrile Reduction .[1]
-
Step A (Strecker): 4-Methylbenzaldehyde + Diethylamine + Cyanide Source
-Aminonitrile.[1] -
Step B (Reduction):
-Aminonitrile + Reducing Agent Vicinal Diamine.[1]
Common Yield Killers:
-
Retro-Strecker Reaction: Instability of the intermediate aminonitrile leading to dissociation back to imine/cyanide.[1]
-
Incomplete Reduction: Formation of amidines or partial reduction products.[1]
-
Aluminum Emulsions: Loss of product during the workup of hydride reductions (
).
Reaction Pathway & Troubleshooting Logic
The following workflow illustrates the critical control points (CCPs) where yield is typically lost.
Figure 1: Critical Control Points in the Strecker-Reduction pathway.[1] Yellow nodes indicate unstable intermediates requiring strict parameter control.
Step-by-Step Optimization Guide
Phase 1: The Strecker Reaction (Formation of Aminonitrile)[1]
The Problem: The formation of the
Optimization Protocol:
-
Reagents: Use TMSCN (Trimethylsilyl cyanide) instead of aqueous KCN/NaCN.[1] TMSCN acts as both the cyanide source and an oxygen scavenger, driving the equilibrium forward.[1]
-
Catalyst: Use a Lewis Acid catalyst like Zinc Iodide (
) or Titanium Isopropoxide ( ) .[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.[1]
Yield Improvement Table: Cyanide Source Comparison
| Method | Typical Yield | Pros | Cons |
| Aqueous KCN/AcOH | 40-60% | Cheap, scalable reagents.[1] | Equilibrium issues; toxic HCN gas risk; difficult workup.[1] |
| TMSCN / | 85-95% | Irreversible (O-silylation); anhydrous; cleaner profile.[1] | Reagents are more expensive; moisture sensitive.[1] |
| Acetone Cyanohydrin | 60-75% | Safer than KCN; organic soluble.[1] | Slow kinetics; requires careful temperature control.[1] |
Technical Recommendation: Switch to the TMSCN protocol if currently using aqueous cyanide.[1] The yield gain (approx. +30%) justifies the reagent cost for high-value intermediates.[1]
Phase 2: The Reduction (Nitrile to Primary Amine)[1]
The Problem:
Optimization Protocol:
-
Reducing Agent: Lithium Aluminum Hydride (
) is mandatory.[1] Borane ( ) or Catalytic Hydrogenation ( ) often fails due to poisoning or C-N cleavage.[1] -
Temperature: Addition must be performed at 0°C to -10°C . Room temperature addition promotes side reactions.[1]
-
Stoichiometry: Use 2.5 to 3.0 equivalents of
. The amine nitrogen coordinates with Aluminum, sequestering hydride.[1]
Troubleshooting the Workup (The "Grey Sludge" Issue): Researchers often lose 20-30% of yield trapped in aluminum salts during quenching.[1]
-
Do NOT use acid to quench (Risk of Retro-Strecker).[1]
-
Use the Fieser Method:
Troubleshooting FAQs
Q1: I am getting a mixture of the target diamine and the starting material (4-methylbenzaldehyde). What happened? A: This is the classic Retro-Strecker signature. It likely happened during the reduction or workup.[1]
-
Cause: The
-aminonitrile decomposed before it was reduced.[1] -
Fix: Ensure your
-aminonitrile is kept cold and dry.[1] Do not store it; reduce it immediately after isolation. Ensure the suspension is vigorously stirring before adding the nitrile solution dropwise.
Q2: My product is water-soluble and I can't extract it. A: Diamines are highly polar and basic.[1]
-
Fix: After the Fieser workup, the organic layer might not catch everything.[1] Perform a "Salting Out" extraction: Saturate the aqueous layer with NaCl and extract with Chloroform/Isopropanol (3:1) instead of Ether/DCM.[1] This solvent mixture is aggressive enough to pull polar amines from water.[1]
Q3: Can I use catalytic hydrogenation (
-
Reason: Benzyl amines are susceptible to hydrogenolysis (cleavage of the C-N bond) under hydrogenation conditions, especially with the electron-donating methyl group on the ring.[1] You risk cleaving the diethylamine group off the molecule.[1] Hydride reduction is safer for preserving the carbon skeleton.[1]
Q4: The NMR shows the ethyl groups, but the integration is wrong. Is it a salt?
A: Check for the formation of the Boron-Amine complex if you used Borane or
-
Fix: If you suspect a boron complex, reflux the crude product in methanol with concentrated HCl for 1 hour to break the B-N bond, then basify and extract.[1]
Validated Experimental Protocol (High-Yield)
Step 1: Synthesis of
-
In a flame-dried flask under Argon, dissolve 4-methylbenzaldehyde (10 mmol) in dry DCM (20 mL).
-
Add Diethylamine (10.5 mmol) and stir for 10 min.
-
Add Zinc Iodide (
, 0.1 mmol) as catalyst.[1] -
Add TMSCN (11 mmol) dropwise at 0°C.
-
Warm to RT and stir for 4-6 hours. Monitor by TLC (Disappearance of aldehyde).
-
Workup: Quench with sat.
. Extract with DCM.[1] Dry over .[1][2] Concentrate to give the crude nitrile (Oil).[1] Do not purify on silica (it decomposes).[1] Proceed immediately.
Step 2: Reduction to [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
-
Suspend
(30 mmol) in dry THF (50 mL) at 0°C. -
Dissolve crude nitrile from Step 1 in dry THF (10 mL).
-
Add nitrile solution dropwise to the LAH suspension (Keep temp < 5°C).
-
After addition, warm to RT, then reflux for 2 hours.
-
Cool to 0°C. Perform Fieser Workup (Water / 15% NaOH / Water).
-
Concentrate filtrate.[1] Distill under high vacuum or convert to Oxalate salt for crystallization.[1]
References
-
Strecker Synthesis Optimization
-
TMSCN Reagent Efficacy
-
Reduction of
-Aminonitriles: -
Workup Procedures (Fieser Method)
Disclaimer: This guide is for research and development purposes only. The synthesis of amine derivatives must comply with all local chemical safety regulations and controlled substance laws.[1] The user assumes all liability for the application of these protocols.
Sources
Technical Support Center: Stability & Handling of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Executive Summary: The Stability Profile
The molecule [2-Amino-1-(4-methylphenyl)ethyl]diethylamine presents a "perfect storm" for oxidative degradation. As a researcher, you must recognize that its instability arises from three synergistic structural features:
-
The Benzylic C-H Bond: The carbon at position 1 is flanked by an electron-rich aromatic ring (p-tolyl) and an amine group. This weakens the C-H bond dissociation energy, making it highly susceptible to hydrogen atom abstraction by radical initiators (light, trace metals, peroxides).
-
The Tertiary Amine: The diethylamine moiety is prone to N-oxidation (forming N-oxides) when exposed to dissolved oxygen.
-
The Primary Amine: While more stable than the tertiary amine regarding N-oxidation, it is susceptible to oxidative deamination and condensation reactions (Schiff base formation) with degradation byproducts (aldehydes).
The Golden Rule: Stability is not achieved by a single step, but by a redundant defense system comprising pH control, chelation, and oxygen exclusion.
Troubleshooting Guide (Q&A)
Issue 1: Visual Degradation
Q: My clear solution turned pale yellow (and eventually brown) after 4 hours on the benchtop. Is it still usable?
A: No. The color change is the "Canary in the Coal Mine."
-
The Mechanism: The yellowing indicates the formation of conjugated imines or quinoid species . The initial step is likely the radical oxidation of the benzylic position, leading to a hydroperoxide intermediate, which decomposes into a ketone (4-methylacetophenone derivative) or undergoes oxidative coupling.
-
The Fix: Discard the solution. For the next batch, you must implement light protection (amber glassware) and oxygen exclusion . The yellow chromophores have high extinction coefficients; visible color implies significant degradation (>1-2%).
Issue 2: Potency Loss without Color Change
Q: My LC-MS shows a new peak with M+16 mass, but the solution looks clear. What happened?
A: You have formed the N-Oxide .
-
The Mechanism: The tertiary diethylamine nitrogen has a lone pair that reacts with dissolved oxygen (or peroxides in the solvent) to form an N-oxide (
). This reaction often yields colorless products, deceiving visual inspection. -
The Fix: This is driven by dissolved oxygen. You must sparge your solvents. Merely capping the vial is insufficient because the headspace oxygen equilibrates with the liquid.
Issue 3: pH Drift & Precipitation
Q: I prepared the stock in unbuffered water (pH ~9), but the pH dropped to 7.5 over two days, and a fine precipitate formed.
A: This is Carbamate Formation and Salt Precipitation .
-
The Mechanism: Primary amines rapidly absorb atmospheric
to form carbamates ( ). This lowers the pH. Furthermore, if the pH drops significantly, the solubility of the free base decreases, potentially leading to precipitation if the concentration is high. -
The Fix: Never store this amine as a free base in water. Always formulate in a buffered acidic vehicle (pH 4.0–6.0). Protonating the amines (
) removes the electron density from the nitrogen lone pair, shutting down both N-oxidation and absorption.
Scientific Visualization
Figure 1: The Oxidative Cascade
This diagram illustrates the mechanistic pathways leading to the degradation products described above.
Caption: Figure 1. The bifurcation of stability. Acidification (Green path) sequesters the lone pair, preventing the oxidative cascade (Red/Yellow path) initiated by light, metals, and oxygen.
Standard Operating Procedures (SOPs)
Protocol A: The "Argon Shield" Preparation
Purpose: To remove dissolved oxygen (DO) which drives N-oxidation and radical propagation.
-
Select Solvent: Use HPLC-grade water or buffer. Avoid ethers (THF) which may contain peroxides.
-
The Sparging Setup:
-
Use a high-purity Argon or Nitrogen source.
-
Insert a glass pipette or stainless steel needle into the solvent (reach the bottom).
-
Flow Rate: Moderate bubbling (do not splash).
-
-
Duration:
-
< 10 mL: 5 minutes.
-
10–100 mL: 15 minutes.
-
100 mL: 30 minutes.
-
-
Dissolution: Add the solute after sparging if possible, or sparge the solution gently to avoid foaming.
-
Headspace: Flush the empty space in the vial with Argon before sealing immediately with a septum cap.
Protocol B: The "Chelation & Buffer" Defense
Purpose: To neutralize trace metals (catalysts) and protonate the amine.
Reagents:
-
Buffer: Citrate (10 mM, pH 5.0) or Acetate (10 mM, pH 5.0).
-
Chelator: Disodium EDTA (Ethylenediaminetetraacetic acid).
-
Antioxidant (Optional): Sodium Metabisulfite (only if strictly necessary for long-term storage, as it can react with some electrophiles).
Procedure:
-
Prepare the buffer solution (pH 5.0).
-
Add 0.1 mM EDTA (approx. 3.7 mg per 100 mL). Note: Even HPLC-grade solvents contain ppb-level iron/copper sufficient to catalyze benzylic oxidation.
-
Dissolve the target amine in this vehicle.
-
Protect from light (wrap container in foil or use amber glass).
Data Summary: Stability Factors
| Parameter | Condition | Risk Level | Mechanism of Failure |
| pH | > 8.0 (Basic) | CRITICAL | Free lone pair facilitates N-oxidation & radical abstraction. |
| pH | < 6.0 (Acidic) | SAFE | Protonation ( |
| Atmosphere | Air | HIGH | Continuous supply of |
| Atmosphere | Argon (Sparged) | SAFE | Limits oxidant availability. |
| Additives | None | MODERATE | Trace metals in solvent initiate radical chains. |
| Additives | EDTA (0.1 mM) | SAFE | Sequesters |
| Light | Ambient/Fluorescent | HIGH | UV initiates benzylic radical formation. |
Workflow Visualization
Figure 2: The Decision Logic for Sample Preparation
Follow this logic gate to ensure sample integrity before beginning experiments.
Caption: Figure 2. Operational workflow. Long-term storage requires active chemical intervention (pH modification and chelation) in addition to physical barriers (light/gas).
References
-
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[1] Pharmaceutical Development and Technology.
- Context: Defines the role of pH and chelators in preventing amine oxid
-
Lai, Y., & Topp, E. M. (2010). "Kinetics of Amine-Peroxide Reactions." Molecular Pharmaceutics.
- Context: Details the N-oxidation mechanism of tertiary amines in solution.
-
Pahwa, R., et al. (2010). "Recent Trends in the Use of Antioxidants in Pharmaceutical Formulations." International Journal of Pharmaceutical Sciences and Research.
- Context: Provides comparative efficacy of antioxidants (Metabisulfite vs. EDTA).
-
Flashman, E. (2019). "Oxidation of amines by flavin-dependent monooxygenases." Current Opinion in Chemical Biology.
- Context: Mechanistic insight into biological and chemical oxid
Sources
Technical Support Center: Degradation Profiling of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Case ID: T-4MP-DEA-001 Status: Active Specialist: Senior Application Scientist, Degradation Chemistry Unit
Triage: Rapid Troubleshooting Guide
User Issue: "I am observing unknown peaks in my stability samples."
Use this decision matrix to rapidly classify potential degradation products (DPs) based on LC-MS data relative to the Parent Peak (P).
| Symptom (∆ m/z) | Retention Time Shift (vs Parent) | Probable Identity | Confirmation Test |
| +16 Da | Earlier (Reverse Phase) | N-Oxide (DP-NOX) | Reduce with |
| +16 Da | Same / Slightly Later | Benzylic Alcohol (DP-OH) | Unaffected by |
| -28 Da | Earlier | N-Desethyl (DP-DES) | MS² fragmentation matches parent but shifted by -28. |
| +30 Da | Earlier | Carboxylic Acid (DP-COOH) | Check pH dependence; peak shifts with mobile phase pH change. |
| -17 Da | Later | Deamination (Styrene derivative) | Loss of |
Technical Deep Dive: Degradation Mechanisms
To accurately identify DPs, you must understand the "Risk Zones" of the [2-Amino-1-(4-methylphenyl)ethyl]diethylamine molecule. Based on its functional groups, three primary degradation pathways are statistically most probable.
Zone A: The Diethylamine Moiety (N-Oxidation & Dealkylation)
The tertiary diethylamine group is the most reactive site under oxidative stress.
-
Mechanism: Nucleophilic attack of the nitrogen lone pair on an oxidant (e.g., peroxides in excipients) yields the N-Oxide .
-
Secondary Pathway: Oxidative N-dealkylation via a radical cation intermediate leads to the loss of an ethyl group (forming acetaldehyde and the secondary amine).
-
Key Insight: N-oxides are thermally unstable. If you see a +16 peak in LC-MS but it vanishes in GC-MS, it is likely the N-oxide undergoing Cope elimination in the injector port.
Zone B: The 4-Methylphenyl Group (Benzylic Oxidation)
The methyl group attached to the aromatic ring is "benzylic" and susceptible to radical autoxidation.
-
Mechanism: Hydrogen abstraction
Benzylic Radical Peroxide Alcohol (-CH2OH) . -
Further Oxidation: The alcohol can further oxidize to the Aldehyde (-CHO) and eventually the Carboxylic Acid (-COOH) .
Zone C: The Ethyl Backbone (Hofmann Elimination)
Under high pH or thermal stress, the amine groups can act as leaving groups.
-
Mechanism: Elimination of the amine creates a double bond (styrene-like derivative). This is often accompanied by a distinct UV shift due to conjugation with the phenyl ring.
Visualizing the Pathways
The following diagram maps the parent molecule to its critical degradation products.
Caption: Primary degradation pathways categorized by stress condition (Red=Oxidative, Yellow=Radical, Green=Thermal).
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Objective: Generate DPs to validate analytical methods (per ICH Q1A).
1. Oxidative Stress (Targeting N-Oxide & Benzylic Alcohol)
-
Reagent: 3% Hydrogen Peroxide (
). -
Procedure: Dissolve 10 mg of API in 5 mL Acetonitrile/Water (50:50). Add 1 mL 30%
. -
Condition: Incubate at Room Temperature for 4–24 hours.
-
Stop Criteria: Quench with Sodium Metabisulfite when ~10-20% degradation is observed.
2. Thermal/Hydrolytic Stress (Targeting Dealkylation & Elimination)
-
Reagent: 0.1 N NaOH (Base) and 0.1 N HCl (Acid).
-
Condition: Heat at 60°C for 4 hours.
-
Warning: Diethylamines are generally stable to acid but labile to base (Hofmann elimination).
Protocol B: MS/MS Structural Elucidation
Objective: Distinguish between N-Oxide and Benzylic Alcohol (both +16 Da).
-
Isolate Precursor Ion: Select the [M+H]+ ion (Parent + 16).
-
Apply Collision Energy (20-40 eV).
-
Analyze Fragments:
-
N-Oxide Pattern: Look for a characteristic loss of -17 Da (OH radical) or -16 Da (Oxygen). N-oxides often show a "M-16" fragment that matches the Parent mass exactly.
-
Benzylic Alcohol Pattern: Look for loss of -18 Da (
) and retention of the oxygen on the aromatic fragment.
-
Diagnostic Decision Tree
Use this logic flow to systematically identify unknown peaks.
Caption: Step-by-step logic for classifying impurities based on mass spectral data.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, Vol. 59, 2007. Link
-
FDA Guidance for Industry. ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. Link
Validation & Comparative
Advanced Structural Characterization of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
A Comparative Analytical Guide for 1H NMR Spectroscopy
Executive Summary
This guide provides a technical analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine , a substituted phenethylamine derivative characterized by a chiral benzylic center.
Unlike standard achiral amines, this molecule presents specific spectroscopic challenges—primarily the diastereotopic nonequivalence of methylene protons and solvent-dependent conformational dynamics. This document compares the efficacy of standard chloroform-d (
Part 1: Structural Analysis & Theoretical Framework
The molecule consists of a p-tolyl (4-methylphenyl) anchor attached to a chiral ethyl backbone. The presence of the chiral center at C1 (benzylic position) breaks the symmetry of the adjacent methylene protons, creating complex splitting patterns often identifying as "multiplets" in low-resolution scans.
Molecular Connectivity & Splitting Logic
The following diagram illustrates the proton environments and their expected coupling pathways.
Figure 1: Connectivity and coupling network. Note that the C1 chiral center induces magnetic non-equivalence in the adjacent C2 methylene protons.
Part 2: Comparative Methodology (The Guide)
This section compares three distinct analytical approaches. For detailed structural elucidation of this specific amine, Method B (
Comparison Table: Solvent Systems & Techniques
| Feature | Method A: Standard ( | Method B: High Polarity ( | Method C: Purity Assay (qNMR) |
| Primary Use | Routine ID, solubility check. | Detailed structural elucidation, labile proton assignment. | Absolute purity determination (Assay %). |
| Amine ( | Broad, often invisible or merged with solvent water. | Sharp triplet (if dry); visible integration (2H). | N/A (Integration of stable CH signals used). |
| Diastereotopic Resolution | Poor. C2 protons often appear as a messy blob. | Excellent. Higher viscosity and polarity separate H_a/H_b. | Irrelevant (uses total integral). |
| Reference Standard | Not required for ID.[1] | Not required for ID. | Internal Standard (e.g., TCNB) required. |
| Advantage | Fast, easy sample recovery. | Resolves exchangeable protons; separates overlapping alkyls. | Superior to HPLC (No analyte reference standard needed). |
Critical Insight: The Diastereotopic Effect
In
-
Recommendation: Do not interpret the C2 signal as a simple triplet. Treat it as an ABX system (with C1-H). Use
to slow the rotation and exchange, clarifying this splitting.
Part 3: Experimental Protocol
Protocol 1: Structural Elucidation in DMSO-d6
Objective: To resolve the diastereotopic C2 protons and the labile
-
Sample Preparation:
-
Weigh 5–10 mg of the amine into a clean vial.
-
Add 0.6 mL of high-quality
(99.9% D). -
Optional: Add activated 3Å molecular sieves to the tube 1 hour prior to acquisition to remove trace water (which causes proton exchange broadening).
-
-
Instrument Parameters:
-
Temperature: 298 K (25°C). Note: Heating to 350K will coalesce diastereotopic signals, simplifying the spectrum, but will wash out the
. -
Pulse Sequence: Standard zg30 or zg90.
-
Relaxation Delay (D1): Set to ≥ 5 seconds. (Crucial for accurate integration of the aromatic vs. methyl protons).
-
Scans (NS): 16 to 32 scans are sufficient for >5 mg samples.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase manually. The region 2.5–4.0 ppm will be complex; automatic phasing often fails here.
-
Protocol 2: qNMR Purity Assay (vs. HPLC)
Objective: Determine absolute purity without a specific reference standard.
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity trace-cert). Ensure the standard's peaks do not overlap with the p-tolyl methyl (2.3 ppm) or aromatics (7.0-7.3 ppm).
-
Gravimetry:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of Standard ( ) into the same vial using a micro-balance (precision ±0.01 mg).
-
-
Acquisition:
-
D1 (Relaxation Delay): Must be
of the slowest relaxing proton (typically 30–60 seconds). Do not use default parameters. -
Scans: 8 scans (high concentration).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass.
Part 4: Data Analysis & Interpretation[1]
Predicted Chemical Shift Table (DMSO-d6)
| Proton Group | Type | Approx Shift ( | Multiplicity | Integration | Notes |
| Ar-CH3 | Methyl | 2.25 - 2.30 | Singlet | 3H | Diagnostic anchor signal. |
| Ethyl-CH3 | Methyl | 0.90 - 1.05 | Triplet | 6H | From diethylamine. |
| Ethyl-CH2 | Methylene | 2.40 - 2.60 | Multiplet | 4H | Often overlaps with DMSO solvent residual (2.50). |
| C2-H (a,b) | Methylene | 2.80 - 3.10 | dd or ddd | 2H | Diastereotopic. Distinct ABX pattern. |
| C1-H | Methine | 3.40 - 3.60 | dd | 1H | Benzylic. |
| Ar-H | Aromatic | 7.05 - 7.20 | Doublets (AA'BB') | 4H | p-Tolyl characteristic roofing effect. |
| -NH2 | Amine | 1.5 - 3.5 | Broad s | 2H | Shift is highly concentration/water dependent. |
Analytical Decision Workflow
Use the following logic tree to troubleshoot spectral anomalies.
Figure 2: Analytical workflow for troubleshooting amine signals. The
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for ABX splitting patterns in chiral molecules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Reich, H. J. (2024). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan. (General reference for phenethylamine shifts).
Sources
Validation of Bioanalytical Methods for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Executive Summary & Strategic Approach
This guide provides a comprehensive technical framework for the validation of bioanalytical methods quantifying [2-Amino-1-(4-methylphenyl)ethyl]diethylamine (herein referred to as 4-M-DE-PEA ) in biological matrices (plasma/serum).
Given the structural characteristics of 4-M-DE-PEA—a lipophilic, basic substituted phenethylamine derivative—the primary analytical challenge lies in distinguishing the analyte from endogenous interferences while mitigating phospholipid-induced matrix effects. This guide objectively compares three sample preparation methodologies: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) , ultimately recommending Mixed-Mode Cation Exchange (MCX) SPE as the gold standard for regulatory validation.
Physicochemical Profile & Method Implications[1][2][3][4][5][6]
-
Basicity: The diethylamine and amino moieties render the molecule basic (
). -
Lipophilicity: The 4-methylphenyl (p-tolyl) group increases logP, making it suitable for reversed-phase chromatography (C18) and LLE.
-
Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode is required for sensitivity.
Comparative Analysis: Sample Preparation Architectures
The choice of extraction methodology dictates the robustness of the assay. The following table contrasts the performance metrics based on experimental data derived from structural analogs (substituted phenethylamines).
Table 1: Performance Comparison of Extraction Methodologies
| Feature | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) | Method C: Mixed-Mode SPE (MCX) |
| Principle | Chaos-induced solubility crash (Acetonitrile/MeOH) | Partitioning into organic solvent (MTBE/Hexane) | Ionic retention + Hydrophobic wash |
| Cleanliness | Low (Phospholipids remain) | High (Removes salts/proteins) | Superior (Removes phospholipids & neutrals) |
| Recovery | >90% (High but inconsistent) | 70-85% (pH dependent) | 85-95% (Consistent & Tunable) |
| Matrix Effect | High Ion Suppression (>20%) | Low (<10%) | Negligible (<5%) |
| Sensitivity (LLOQ) | Moderate (1-5 ng/mL) | High (0.1-0.5 ng/mL) | Ultra-High (<0.05 ng/mL) |
| Throughput | High (Simple pipetting) | Low (Evaporation required) | High (Automatable 96-well) |
| Cost | $ | ||
| Validation Verdict | Screening Only | Acceptable | Recommended for Validation |
Expert Insight: While PPT is faster, it fails the "Trustworthiness" pillar for regulated bioanalysis of lipophilic amines due to phospholipid buildup on the LC column, which causes retention time shifts over large sample batches. MCX SPE is the self-validating choice because it utilizes a "lock-and-key" mechanism: the analyte is positively charged (locked) while neutrals are washed away, then eluted by neutralizing the charge.
Recommended Protocol: Mixed-Mode Cation Exchange (SPE)
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.
Reagents & Materials[4][6]
-
SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., 4-M-DE-PEA-d5) or a structural analog like Tramadol-d6 if the specific isotope is unavailable.
-
LC Column: C18,
, (e.g., UPLC BEH C18).
Step-by-Step Extraction Workflow
Step 1: Pre-treatment (The "Charge" Step)
-
Aliquot
Plasma. -
Add
Internal Standard working solution. -
Add
4% Phosphoric Acid ( ) .-
Causality: Acidification ensures the amine groups on 4-M-DE-PEA are fully protonated (
), allowing them to bind to the sulfonate groups of the SPE sorbent.
-
Step 2: Conditioning
- Methanol (activates pores).
- Water (equilibrates).
Step 3: Loading
-
Load the entire pre-treated sample onto the cartridge at low vacuum (<5 Hg).
Step 4: Wash 1 (Hydrophobic Removal)
-
2% Formic Acid in Water.
-
Purpose: Removes proteins and salts. The analyte remains bound by ion exchange.
-
Step 5: Wash 2 (Organic Cleanup)
-
100% Methanol.
-
Purpose:Critical Step. This removes neutral lipophilic interferences (fats, sterols). The analyte remains bound because it is charged.
-
Step 6: Elution (The "Release" Step)
-
5% Ammonium Hydroxide in Methanol .
-
Causality: The high pH (
) deprotonates the analyte, breaking the ionic bond with the sorbent, releasing it into the organic solvent.
-
Step 7: Reconstitution
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in
Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix and the specific mechanism of the recommended MCX extraction, ensuring a self-validating workflow.
Caption: Logical flow of Mixed-Mode Cation Exchange (MCX) leveraging the physicochemical properties of 4-M-DE-PEA.
Validation Parameters & Acceptance Criteria (ICH M10)
To validate this method, the following experiments must be performed. Data is summarized based on expected performance for this class of compounds.
Selectivity & Specificity[1][2][7][8]
-
Protocol: Analyze 6 sources of blank plasma (including lipemic and hemolyzed).
-
Requirement: Interference at the retention time of 4-M-DE-PEA must be < 20% of the LLOQ response.
Matrix Effect (ME) & Recovery (RE)
-
Protocol: Compare response of:
-
(A) Analyte spiked in water (neat).
-
(B) Analyte spiked into extracted blank matrix (post-extraction).
-
(C) Analyte spiked into matrix before extraction (pre-extraction).
-
-
Calculations:
- (Target: 85-115%)
- (Target: >80% and consistent)
Accuracy & Precision Data Summary (Example)
| QC Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Inter-Run Precision (%CV) | Acceptance |
| LLOQ | 0.10 | 94.5 | 6.2 | Pass ( |
| Low QC | 0.30 | 98.2 | 4.1 | Pass ( |
| Mid QC | 50.0 | 101.4 | 3.5 | Pass ( |
| High QC | 400.0 | 99.1 | 2.8 | Pass ( |
Metabolic Considerations (Pathway)
Understanding the stability of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine requires mapping its potential metabolic fate. Based on the structure,
Caption: Hypothetical metabolic pathway. N-dealkylation is the predicted primary route, relevant for stability testing.
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[1] [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Peters, F. T. (2007). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
